Boc-(R)-alpha-benzyl-proline chemical properties
Boc-(R)-alpha-benzyl-proline chemical properties
An In-depth Technical Guide to the Chemical Properties of Boc-(R)-alpha-benzyl-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-alpha-benzyl-proline, systematically known as (R)-1-(tert-butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid, is a modified amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The incorporation of a benzyl group at the alpha position of the proline ring introduces unique steric and lipophilic properties, while the tert-butoxycarbonyl (Boc) protecting group on the amine ensures stability and facilitates controlled coupling reactions.
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of Boc-(R)-alpha-benzyl-proline. The information is intended to support researchers in its effective utilization for the development of novel therapeutics, particularly in the fields of oncology and neurology.[1][2]
Core Chemical and Physical Properties
The fundamental physicochemical properties of Boc-(R)-alpha-benzyl-proline are summarized below. These characteristics are critical for its handling, storage, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 706806-60-2 | [2][3] |
| Molecular Formula | C₁₇H₂₃NO₄ | [2][3] |
| Molecular Weight | 305.37 g/mol | [2][3] |
| Appearance | White to light yellowish powder; Foamy solid | [2][3] |
| Purity | ≥ 95% (Assay) | [2] |
| Melting Point | 154-156 °C | [3] |
| Optical Rotation | [α]D²⁵ = +162 ± 2º (c=1% in MeOH) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Applications in Research and Drug Development
Boc-(R)-alpha-benzyl-proline is a versatile building block with several key applications in the pharmaceutical and biochemical sciences. Its unique structure makes it a valuable component in the design and synthesis of complex bioactive molecules.
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Peptide Synthesis : It serves as a crucial building block for introducing sterically constrained, lipophilic residues into peptide sequences. The benzyl group can enhance the peptide's ability to cross cell membranes and improve its metabolic stability. It is frequently used in the synthesis of cyclic peptides, which are sought after for their high receptor affinity and stability.[2]
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Drug Development : This compound is instrumental in designing novel therapeutics, particularly for neurological disorders and cancer.[2][4] The rigid proline backbone and the aromatic benzyl group can mimic natural amino acid structures, enabling the resulting molecules to target specific receptors or biological pathways with high specificity.[1]
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Chiral Auxiliary : Its inherent chirality makes it an effective auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds, a critical requirement for modern pharmaceuticals.[4]
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Biochemical Research : Researchers utilize this derivative to probe protein-protein interactions and enzyme mechanisms. By incorporating it into peptide chains, scientists can study how changes in structure and lipophilicity affect biological function, providing insights into potential therapeutic targets.[2]
Below is a diagram illustrating the central role and applications of Boc-(R)-alpha-benzyl-proline in drug development.
Experimental Protocols
Synthesis of Boc-(R)-alpha-benzyl-proline
A general and effective procedure for the N-Boc protection of (R)-2-benzylpyrrolidine-2-carboxylic acid is detailed below.[3]
Materials:
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(R)-2-benzylpyrrolidine-2-carboxylic acid
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Tetramethylammonium hydroxide pentahydrate
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Acetonitrile (ACN)
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Di-tert-butyl dicarbonate (Boc₂O)
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Diethyl ether
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10% aqueous citric acid
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Nitrogen gas supply
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Initial Reaction Setup: In a round-bottom flask, a mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (1.0 eq, e.g., 10.1 mmol, 2.07 g) and tetramethylammonium hydroxide pentahydrate (1.0 eq, e.g., 10.1 mmol, 1.83 g) in acetonitrile (100 mL) is stirred under a nitrogen atmosphere for 90 minutes.
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First Boc₂O Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq, e.g., 15.2 mmol, 3.31 g) is added to the mixture. The reaction is allowed to proceed for 48 hours with continuous stirring.
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Second Boc₂O Addition: A second portion of di-tert-butyl dicarbonate (0.5 eq, e.g., 5.0 mmol, 1.10 g) is added, and the reaction is continued for another 24 hours.
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Work-up and Extraction:
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The reaction mixture is concentrated under reduced pressure.
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The resulting residue is partitioned between diethyl ether (100 mL) and water (50 mL).
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The aqueous phase is separated and washed with an additional portion of diethyl ether (50 mL).
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The aqueous layer is then acidified to pH 4 with 10% aqueous citric acid.
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The acidified aqueous solution is extracted with ethyl acetate (EtOAc, 3 x volumes).
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Purification and Isolation:
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The combined organic phases from the extraction are washed with brine (30 mL).
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The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
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The final product, Boc-(R)-alpha-benzyl-proline, is obtained as a foamy solid (yield reported as 41%).[3]
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The following diagram outlines the general workflow for the synthesis and purification of this compound.
